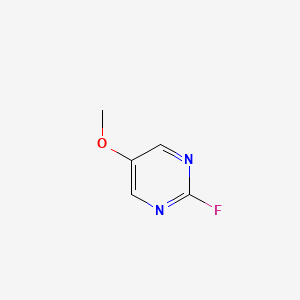
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a methylsulfanyl group attached at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the presence of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium ethoxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one largely depends on its interaction with biological targets. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but with different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused heterocyclic system with different functional groups.
Uniqueness: 6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can undergo various chemical transformations, making the compound versatile for different applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,3-dihydropyridazine-3-one", "Methylsulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 2,3-dihydropyridazine-3-one to a solution of the base in the solvent.", "Slowly add the methylsulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
66089-72-3 |
分子式 |
C5H6N2OS |
分子量 |
142.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



